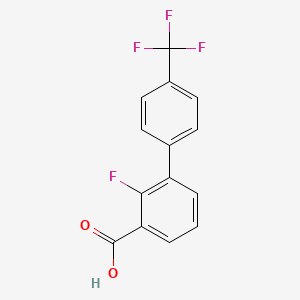

2-Fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid

Descripción general

Descripción

2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid, also known as xenalipin, is a chemical compound with the molecular formula CF3C6H4C6H4CO2H . It has been tested as an effective hypolipidemic agent in animal species . It has been shown to cause significant reduction in serum cholesterol and triglyceride levels in animal models and would be beneficial in therapy for hyperlipidemia .

Synthesis Analysis

The synthesis of 2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid has been reported . Xenalipin has been synthesized in the [14C]-labelled form, with specific activity 21.0mCi/mmol, which is suitable for the metabolism and distribution studies in animals .Molecular Structure Analysis

The molecular weight of 2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid is 266.22 . The SMILES string representation of the molecule is OC(=O)c1ccccc1-c2ccc(cc2)C(F)(F)F .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 169-171 °C . The compound’s assay is 97% .Aplicaciones Científicas De Investigación

Environmental and Chemical Stability

2-Fluoro-4'-(trifluoromethyl)biphenyl-3-carboxylic acid, like its related fluorinated compounds, plays a significant role in environmental and chemical applications due to its unique physicochemical properties. These compounds have been examined for their stability and persistence in various environmental settings, highlighting their potential use in manufacturing processes that require chemicals with high stability and resistance to degradation. Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) have been identified as replacements due to ongoing industrial transitions, aiming to reduce environmental and health risks associated with traditional fluorinated chemicals. The review by Wang et al. (2013) discusses over 20 fluorinated substances applied in diverse areas, including fluoropolymer manufacture and surface treatment of textiles, indicating the broader scope of applications for such stable fluorinated compounds (Wang et al., 2013).

Synthesis and Manufacturing

The synthesis of related fluorinated biphenyl compounds, such as 2-Fluoro-4-bromobiphenyl, has been explored to improve manufacturing processes for pharmaceuticals and other chemicals, demonstrating the importance of fluorinated intermediates in industrial chemistry. Qiu et al. (2009) developed a practical synthesis method for this compound, highlighting the role of fluorinated intermediates in enhancing the efficiency and sustainability of chemical synthesis, which is crucial for producing a wide range of fluorine-containing products (Qiu et al., 2009).

Environmental Degradation and Treatment Methods

Understanding the environmental degradation and treatment of fluorinated compounds is critical for mitigating their potential impacts. Studies on microbial degradation of polyfluoroalkyl chemicals have provided insights into the fate of these substances in the environment, including those structurally similar to this compound. Liu and Avendaño's review (2013) focuses on the biodegradability of fluorotelomer-based compounds and their transformation into perfluoroalkyl carboxylic acids (PFCAs), underscoring the need for efficient treatment and disposal methods to prevent environmental contamination (Liu & Avendaño, 2013).

Mecanismo De Acción

Target of Action

It has been tested as an effective hypolipidemic agent in animal species . Hypolipidemic agents typically work by targeting enzymes or receptors involved in lipid metabolism, such as HMG-CoA reductase, the key enzyme in cholesterol synthesis, or the LDL receptor, which plays a crucial role in cholesterol uptake.

Mode of Action

As a hypolipidemic agent, it may interact with its targets to inhibit the synthesis or absorption of cholesterol and triglycerides, leading to a significant reduction in serum cholesterol and triglyceride levels .

Result of Action

2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid has been shown to cause a significant reduction in serum cholesterol and triglyceride levels in animal models . This indicates that the molecular and cellular effects of the compound’s action result in decreased levels of these lipids in the bloodstream, which could be beneficial in the therapy for hyperlipidemia.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the fluoro and trifluoromethyl groups enhances the compound’s lipophilicity, allowing it to readily penetrate cell membranes and interact with intracellular targets. In particular, this compound has been shown to inhibit certain enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase . These interactions result in the modulation of lipid biosynthesis pathways, leading to potential therapeutic applications in the treatment of metabolic disorders.

Cellular Effects

The effects of 2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to downregulate the expression of genes involved in lipid synthesis and upregulate genes associated with lipid catabolism . Additionally, 2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid affects cell signaling pathways by inhibiting the activity of key kinases, such as AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis . These cellular effects contribute to the compound’s potential as a therapeutic agent for metabolic diseases.

Molecular Mechanism

The molecular mechanism of action of 2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid involves several key interactions at the molecular level. The compound exerts its effects primarily through binding interactions with specific biomolecules. For example, it binds to the active sites of acetyl-CoA carboxylase and fatty acid synthase, leading to the inhibition of their enzymatic activities . This inhibition results in a decrease in the synthesis of fatty acids and other lipids. Additionally, 2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to 2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid can lead to sustained inhibition of lipid synthesis and persistent changes in gene expression . These findings suggest that the compound maintains its biochemical activity over time, making it suitable for prolonged experimental use.

Dosage Effects in Animal Models

The effects of 2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to effectively reduce serum cholesterol and triglyceride levels without causing significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid is involved in several metabolic pathways, primarily related to lipid metabolism. The compound interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, leading to the inhibition of lipid biosynthesis . Additionally, it has been shown to affect metabolic flux by altering the levels of key metabolites involved in lipid metabolism . These interactions underscore the compound’s potential as a modulator of metabolic pathways, with implications for the treatment of metabolic disorders.

Transport and Distribution

The transport and distribution of 2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid within cells and tissues are influenced by its lipophilic nature. The compound readily crosses cell membranes and accumulates in lipid-rich tissues . It interacts with transporters and binding proteins that facilitate its intracellular distribution . These properties contribute to the compound’s ability to reach its target sites and exert its biochemical effects.

Subcellular Localization

The subcellular localization of 2-Fluoro-4’-(trifluoromethyl)biphenyl-3-carboxylic acid is primarily within the cytoplasm and lipid droplets of cells . The compound’s lipophilic nature allows it to associate with lipid-rich compartments, where it can interact with enzymes and other biomolecules involved in lipid metabolism . This subcellular localization is critical for the compound’s activity and function, as it enables targeted modulation of lipid biosynthesis pathways.

Propiedades

IUPAC Name |

2-fluoro-3-[4-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-10(2-1-3-11(12)13(19)20)8-4-6-9(7-5-8)14(16,17)18/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVIOINFGHIOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)F)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B1448034.png)

![{2-[(2-Azidoethyl)(2-methylpropyl)amino]ethyl}dimethylamine dihydrochloride](/img/structure/B1448035.png)

![2-(Bromomethyl)spiro[3.3]heptane](/img/structure/B1448037.png)

![tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate](/img/structure/B1448040.png)

![6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1448043.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1448048.png)